H-Gln(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

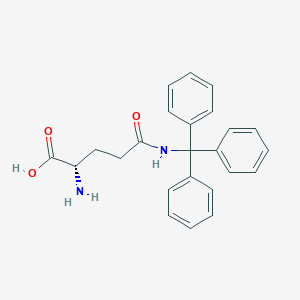

IUPAC Name |

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428606 | |

| Record name | H-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102747-84-2 | |

| Record name | N-(Triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | H-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, N-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Gln(Trt)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Gln(Trt)-OH (N-δ-trityl-L-glutamine), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). We will explore its fundamental role in preventing common side reactions, its chemical properties, and detailed protocols for its application, providing a comprehensive resource for professionals in peptide research and development.

The Core Challenge: Incorporating Glutamine in Peptide Synthesis

Glutamine, with its side-chain amide, is a problematic residue in peptide synthesis. During the synthesis process, particularly during the activation of the carboxyl group for coupling, unprotected or inadequately protected glutamine can undergo several undesirable side reactions.[1][2] These reactions can lead to the formation of impurities, reduce the yield of the target peptide, and complicate the purification process.[2]

The two primary side reactions are:

-

Dehydration: The side-chain amide can be dehydrated to form a nitrile, an irreversible modification that alters the final peptide's structure and function.[1][3] This is especially problematic during activation with carbodiimide reagents.[3]

-

Cyclization: An N-terminal glutamine residue can cyclize to form pyroglutamate, which terminates the peptide chain and introduces a difficult-to-separate impurity.[1][3]

To overcome these challenges, the side-chain amide of glutamine must be protected with a suitable protecting group. The trityl (Trt) group has emerged as a gold standard, particularly in Fmoc-based SPPS.[1]

The Solution: The Trityl (Trt) Protecting Group

This compound is a derivative of L-glutamine where the side-chain amide is protected by a bulky trityl group.[4][5] This protection strategy offers several key advantages:

-

Steric Hindrance: The bulky trityl group effectively shields the side-chain amide, physically preventing it from participating in unwanted dehydration and cyclization reactions during the coupling steps.[3]

-

Enhanced Solubility: A significant practical benefit is that the trityl group improves the solubility of the glutamine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).[3][6] In contrast, unprotected Fmoc-Gln-OH has very poor solubility in these solvents.[1][6]

-

Acid Labile Removal: The trityl group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[4][5] This ensures the native glutamine residue is restored in the final peptide.

These features make this compound a valuable building block for the synthesis of complex peptides, including therapeutic peptides and protein fragments.[5][7]

Data Presentation: Chemical and Physical Properties

The essential chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 102747-84-2[7][8] |

| Molecular Formula | C₂₄H₂₄N₂O₃[7] |

| Molecular Weight | 388.46 g/mol [7] |

| Appearance | Powder[9] |

| Boiling Point | 658.0±55.0 °C (Predicted)[9] |

| Density | 1.214±0.06 g/cm³ (Predicted)[9] |

| pKa | 2.22±0.10 (Predicted)[7][10] |

| Storage Temperature | 2-8°C, in an inert atmosphere and dark place[9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9][10][11] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

This protocol describes a single coupling cycle for incorporating an Fmoc-Gln(Trt)-OH residue onto a resin-bound peptide chain with a free N-terminal amine. The procedure utilizes HBTU/HOBt as the activating agents, a widely used method in Fmoc-SPPS.[3]

Materials:

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

-

Fmoc-Gln(Trt)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Reaction vessel for manual or automated peptide synthesis

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: If the resin-bound peptide is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF. Perform this treatment twice (e.g., 1 x 5 minutes and 1 x 15 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and byproducts.

-

Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (typically 3-5 equivalents relative to resin loading), HBTU (e.g., 3-5 eq.), and HOBt (e.g., 3-5 eq.) in DMF.

-

Activation: Add DIPEA (e.g., 6-10 eq.) to the amino acid solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow the activation to proceed for 1-2 minutes.[3]

-

Coupling: Immediately add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptidyl-resin in the reaction vessel.[3]

-

Reaction: Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[3]

-

Monitoring: To confirm the completion of the reaction, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Upon completion of the peptide sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group, are removed simultaneously.

Materials:

-

Peptidyl-resin (fully synthesized and dried)

-

Cleavage Cocktail: A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Scavengers like water, phenol, thioanisole, and EDT are crucial to capture the reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions.

-

Cold diethyl ether

-

Centrifuge and tubes

Methodology:

-

Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The Trt group is labile to the acidic conditions of the cleavage cocktail and will be removed during this step.[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (e.g., 10-fold excess).

-

Isolation: Pellet the precipitated peptide by centrifugation.

-

Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by methods such as HPLC.

Mandatory Visualizations

The following diagram illustrates the cyclical process of solid-phase peptide synthesis, highlighting the key steps of deprotection, activation, coupling, and washing.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This diagram illustrates how the use of the trityl protecting group mitigates the common side reactions of glutamine during peptide synthesis.

Caption: Prevention of glutamine side reactions using Trt protection.

Conclusion

This compound is an indispensable tool in modern peptide synthesis. Its trityl-protected side chain effectively prevents deleterious side reactions such as dehydration and pyroglutamate formation, which are common challenges when incorporating glutamine residues.[1][5] Furthermore, the enhanced solubility imparted by the trityl group facilitates more efficient and reliable coupling steps.[3][6] The straightforward removal of the trityl group during the final acid-mediated cleavage step ensures the integrity of the final peptide product.[4][5] For researchers and developers focused on creating high-purity, complex peptides, the use of this compound is a critical component of a robust and successful synthesis strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 102747-84-2 [smolecule.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. peptide.com [peptide.com]

- 7. Cas 102747-84-2,this compound | lookchem [lookchem.com]

- 8. peptide.com [peptide.com]

- 9. This compound | 102747-84-2 [amp.chemicalbook.com]

- 10. This compound | 102747-84-2 [chemicalbook.com]

- 11. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to H-Gln(Trt)-OH: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-δ-trityl-L-glutamine (H-Gln(Trt)-OH), a critical building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction

This compound is a derivative of the amino acid L-glutamine where the side chain amide nitrogen is protected by a trityl (Trt) group. This protection is essential in solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions associated with the glutamine side chain. Specifically, the trityl group shields the amide from dehydration to a nitrile and minimizes the formation of pyroglutamate, particularly during the amino acid activation step.[1] Its use leads to the synthesis of significantly purer peptides compared to other glutamine derivatives.[2]

Chemical Structure

The structure of this compound consists of an L-glutamine core with a bulky trityl group attached to the delta-amide nitrogen. This L-configuration is crucial for the biological activity of the resulting peptides.[3]

Molecular Structure Identifiers:

-

SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N[3]

-

InChI: InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1[3]

-

InChI Key: XIFFJPJZPDCOJH-NRFANRHFSA-N[3]

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 102747-84-2 | [3][4][5][6][7][8] |

| Molecular Formula | C₂₄H₂₄N₂O₃ | [3][4][5][8] |

| Molecular Weight | 388.46 g/mol | [5] |

| Appearance | White to off-white powder | [9] |

| Melting Point | N/A | [5] |

| Boiling Point | 658.0 ± 55.0 °C (Predicted) | [5][6] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [4][6][7][9] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [6][7] |

| pKa | 2.22 ± 0.10 (Predicted) | [5][7] |

Experimental Protocols

This compound is primarily used in its Nα-Fmoc protected form, Fmoc-Gln(Trt)-OH, for solid-phase peptide synthesis. The following protocols detail the standard procedures for its use.

Synthesis of this compound

The synthesis of this compound involves the protection of the side chain amide of L-glutamine.

-

Protection of L-glutamine: L-glutamine is reacted with trityl chloride in the presence of a suitable base to introduce the trityl protecting group onto the side-chain amide nitrogen.[3]

-

Purification: The resulting this compound is typically purified using chromatographic techniques to achieve high purity suitable for subsequent steps in peptide synthesis.[3]

-

Characterization: The structure and purity of the synthesized this compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Standard Coupling Protocol for Fmoc-Gln(Trt)-OH in SPPS

This protocol outlines the steps for incorporating a Gln(Trt) residue into a peptide chain on a solid support using Fmoc-Gln(Trt)-OH.

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for approximately 1 hour.[10]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 2 x 10 minutes).[10] The completion of the deprotection can be monitored by observing the release of the dibenzofulvene-piperidine adduct.[1]

-

Resin Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[10]

-

Amino Acid Activation: In a separate vessel, Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) is activated. Common activation methods include:

-

Using HBTU/HATU: Dissolve Fmoc-Gln(Trt)-OH and HBTU or HATU (3-5 equivalents) in DMF. Add a base like DIPEA or 2,4,6-collidine (6-10 equivalents) and allow to activate for 1-2 minutes.[1]

-

Using DIC/Oxyma: Dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF, then add DIC (3-5 equivalents).[1]

-

-

Coupling Reaction: The activated Fmoc-Gln(Trt)-OH solution is added to the deprotected peptide-resin. The mixture is agitated at room temperature for 1-2 hours.[1]

-

Monitoring Coupling Completion: The completeness of the coupling reaction can be assessed using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[1]

-

Resin Washing: After coupling, the resin is washed with DMF to remove excess reagents and byproducts.[1] The cycle of deprotection and coupling is repeated for subsequent amino acids in the peptide sequence.

Cleavage and Deprotection of the Trityl Group

At the end of the peptide synthesis, the trityl group is removed from the glutamine side chain, typically during the final cleavage of the peptide from the resin.

-

Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA). A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[10] TIS is added as a scavenger to prevent re-attachment of the trityl group to other residues like tryptophan.[11]

-

Reaction Time: The cleavage and deprotection reaction is typically carried out for 1-3 hours at room temperature.[2]

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold ether. The precipitate is then collected by filtration or centrifugation and washed with cold ether to obtain the crude peptide.[12]

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Buy this compound | 102747-84-2 [smolecule.com]

- 4. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 102747-84-2 [amp.chemicalbook.com]

- 7. This compound | 102747-84-2 [chemicalbook.com]

- 8. This compound - Bachem AG [bioscience.co.uk]

- 9. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

The Trityl Guardian: A Technical Guide to the Strategic Protection of Glutamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, particularly for therapeutic applications, the integrity of each amino acid residue is paramount. Glutamine (Gln), a frequently occurring residue, presents unique challenges due to the reactivity of its side-chain amide. Unprotected glutamine can lead to deleterious side reactions, compromising the yield, purity, and biological activity of the final peptide product. This technical guide provides an in-depth exploration of the critical role of the trityl (Trt) protecting group in overcoming these challenges, offering a comprehensive resource on its application in solid-phase peptide synthesis (SPPS).

The Challenge: Glutamine Side-Chain Reactivity

During the iterative cycles of deprotection and coupling in SPPS, the side-chain amide of glutamine is susceptible to two primary intramolecular side reactions:

-

Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, its free α-amino group can act as a nucleophile, attacking the side-chain amide carbonyl. This irreversible cyclization results in the formation of a pyroglutamyl (pGlu) residue, effectively capping the peptide and preventing further elongation. This leads to a truncated and often inactive peptide sequence.

-

Dehydration to Nitrile: In the presence of coupling reagents, particularly carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This modification introduces a non-natural amino acid into the peptide sequence, which can alter its three-dimensional structure and biological function.

To mitigate these detrimental side reactions, protection of the glutamine side-chain amide is essential. The triphenylmethyl (trityl, Trt) group has emerged as the protecting group of choice in modern Fmoc-based SPPS.

The Solution: The Trityl Protecting Group

The trityl group is a bulky and acid-labile protecting group that offers a robust solution to the challenges posed by glutamine. Its effectiveness stems from several key properties:

-

Steric Hindrance: The three phenyl rings of the trityl group provide significant steric bulk, physically shielding the side-chain amide from intramolecular attack, thereby effectively preventing both pyroglutamate formation and dehydration to a nitrile.[1]

-

Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like N,N-dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1][2] This enhanced solubility is crucial for achieving efficient and complete coupling reactions, especially in automated synthesizers.[3]

-

Orthogonality in Fmoc SPPS: The trityl group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF). It is, however, readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid), ensuring the restoration of the native glutamine residue in the final peptide. This orthogonality is a cornerstone of modern SPPS strategies.

Quantitative Data and Performance Comparison

While direct, side-by-side quantitative comparisons of side-product formation with different protecting groups under identical conditions are not extensively reported in the literature, the available data strongly supports the efficacy of the trityl group.

Table 1: Solubility of Glutamine Derivatives in DMF

| Compound | Solubility in DMF | Implication for SPPS |

| Fmoc-Gln(Trt)-OH | Readily soluble | Ensures efficient and complete coupling reactions.[2][4] |

| Fmoc-Gln-OH | Very low solubility | Can lead to incomplete coupling and peptide aggregation.[5] |

Table 2: Stability of the Trityl Protecting Group

| Condition | Extent of Removal | Significance |

| 15 min in 0.5% TFA in CH₂Cl₂ | < 0.1% | Demonstrates high stability to mildly acidic conditions that may be encountered during certain SPPS steps, ensuring the protecting group remains intact until final cleavage.[1] |

Table 3: Qualitative Comparison of Common Glutamine Side-Chain Protecting Groups

| Protecting Group | Key Advantages | Key Disadvantages |

| Trityl (Trt) | Excellent prevention of side reactions; High solubility of the Fmoc-amino acid; Well-established and widely used.[6][7] | The bulky nature can sometimes lead to steric hindrance in sterically crowded sequences. |

| Dimethoxybenzhydryl (Mbh) | Alternative to Trityl. | Cleavage can be slower than Trityl, potentially requiring longer acid treatment.[6] |

| Trialkoxybenzyl (Tmob) | Reported to have faster cleavage rates than Mbh.[5][6] | The carbocation generated during cleavage can be more difficult to scavenge, potentially leading to side reactions with sensitive residues.[6] |

| Xanthyl (Xan) | Historically used in Boc chemistry. | Less common in modern Fmoc SPPS; more acid-labile than Trt.[5] |

Experimental Protocols

Synthesis of Fmoc-Gln(Trt)-OH

This protocol outlines the key steps for the laboratory synthesis of Fmoc-Gln(Trt)-OH.

Materials:

-

N-benzyloxycarbonyl-L-glutamine benzyl ester

-

Trityl alcohol

-

Concentrated sulfuric acid

-

Acetic acid

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

Tritylation: Dissolve N-benzyloxycarbonyl-L-glutamine benzyl ester and trityl alcohol in acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at 40-60°C for 8-24 hours. This step yields N-benzyloxycarbonyl-N-trityl-L-glutamine benzyl ester.[1]

-

Deprotection of Z and Bzl groups: Dissolve the product from the previous step in a suitable solvent (e.g., methanol). Subject the solution to catalytic hydrogenation using a Pd/C catalyst and hydrogen gas to remove the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.[1] This yields N-trityl-L-glutamine.

-

Fmoc Protection: Dissolve the N-trityl-L-glutamine in a mixture of dioxane and water. Adjust the pH to basic conditions using sodium bicarbonate. Add Fmoc-OSu and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture and extract the product with ethyl acetate. The crude product can be purified by crystallization or column chromatography to yield Fmoc-Gln(Trt)-OH.[1]

Incorporation of Fmoc-Gln(Trt)-OH in SPPS

This protocol describes a standard coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Gln(Trt)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

20% Piperidine in DMF

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (typically 3-4 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.

-

Coupling: Add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).

Final Cleavage and Deprotection of the Trityl Group

This protocol outlines the final step of cleaving the peptide from the resin and removing the trityl and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with a solvent like dichloromethane (DCM) and dry it thoroughly.

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The acidic TFA cleaves the peptide from the resin and removes the trityl group from the glutamine side chain. TIS acts as a scavenger to trap the reactive trityl cations generated during cleavage, preventing re-attachment to the peptide.[8]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and cleavage byproducts. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical reactions and workflows.

Caption: Key side reactions of unprotected glutamine in peptide synthesis.

Caption: General workflow for Fmoc-SPPS using Fmoc-Gln(Trt)-OH.

Caption: Mechanism of trityl group protection and deprotection of glutamine.

Application in Drug Development

The principles and protocols described herein are fundamental to the synthesis of numerous peptide-based therapeutics. While the specific choice of protecting groups in commercial synthesis is often proprietary, the challenges of glutamine side reactions are universal. The use of robust protection strategies, exemplified by the trityl group, is a critical factor in the successful and scalable production of high-purity peptide active pharmaceutical ingredients (APIs). For instance, in the synthesis of complex peptide drugs like GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) and fusion inhibitors (e.g., Enfuvirtide), which contain multiple glutamine residues, effective side-chain protection is indispensable for achieving the desired product with high fidelity.[1][2][7][9][10][11][12][13][14][15][16]

Conclusion

The trityl protecting group plays a pivotal role in modern peptide synthesis, acting as a reliable guardian for the reactive side chain of glutamine. Its ability to sterically hinder detrimental side reactions, coupled with its favorable solubility characteristics and orthogonality within the Fmoc-SPPS framework, makes Fmoc-Gln(Trt)-OH an indispensable reagent. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical application of trityl protection for glutamine is essential for the successful synthesis of high-purity, complex peptides destined for therapeutic use.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]

- 8. Fmoc-Gln(Trt)-PAB-PNP | BroadPharm [broadpharm.com]

- 9. WO2014199397A2 - Process for the preparation of liraglutide - Google Patents [patents.google.com]

- 10. WO2019170895A1 - Chemo-enzymatic synthesis of semaglutide, liraglutide and glp-1 - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1 - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 14. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to H-Gln(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-δ-trityl-L-glutamine, commonly abbreviated as H-Gln(Trt)-OH. It is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side chain amide of glutamine is instrumental in preventing undesirable side reactions during the intricate process of peptide chain assembly.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. It is important to note the existence of both an anhydrous and a hydrated form, which differ in their molecular weight.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₄N₂O₃ | [1][2][3] |

| Molecular Weight | 388.46 g/mol | [1][2][3] |

| Molecular Formula (Hydrate) | C₂₄H₂₄N₂O₃·H₂O | [2][4] |

| Molecular Weight (Hydrate) | 406.5 g/mol | [2][4] |

| CAS Number | 102747-84-2 | [1][2] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone | [3][5] |

| Storage Conditions | Store at 0°C to 8°C in a dark, inert atmosphere | [1][3] |

Role in Peptide Synthesis

This compound is a key building block in the synthesis of peptides and proteins.[1] The primary function of the trityl group is to protect the side-chain amide of the glutamine residue. This protection prevents unwanted chemical reactions, such as deamidation or cyclization, during the peptide elongation process.[6] The trityl group is stable under the basic conditions used for Fmoc group removal but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of peptide synthesis to yield the native glutamine residue.[6]

Experimental Protocols

General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating an this compound residue into a peptide chain using Fmoc-based solid-phase synthesis.

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as diisopropylethylamine (DIPEA), to the solution.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the trityl and other side-chain protecting groups.

Logical Relationship in Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for this compound incorporation in SPPS.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 102747-84-2 [smolecule.com]

- 3. This compound | 102747-84-2 [amp.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound - Career Henan Chemical Co. [coreychem.com]

Solubility of H-Gln(Trt)-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of N-γ-trityl-L-glutamine (H-Gln(Trt)-OH) in N,N-Dimethylformamide (DMF) and Other Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other chemical applications. Understanding the solubility of this protected amino acid is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, prevent aggregation, and achieve high-purity synthetic products.

This compound, or N-γ-trityl-L-glutamine, is a derivative of the amino acid L-glutamine where the side chain amide is protected by a bulky trityl group. This protection prevents undesirable side reactions during peptide synthesis.[1][2] The choice of solvent is crucial for the successful incorporation of this amino acid into a growing peptide chain, with N,N-Dimethylformamide (DMF) being a commonly employed solvent in peptide synthesis.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from various chemical suppliers indicates its solubility in a range of common organic solvents. The bulky and hydrophobic nature of the trityl group generally confers good solubility in many organic solvents.

For a related compound, N-α-Fmoc-N-γ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), it is reported to have good solubility properties in most organic solvents and dissolves readily in standard peptide synthesis reagents, being significantly more soluble in DMF than its unprotected counterpart, Fmoc-Gln-OH.[3] This suggests that the trityl group enhances solubility in DMF.

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble[4][5] |

| Chloroform | Soluble[4][5] |

| Dichloromethane (DCM) | Soluble[4][5] |

| Ethyl Acetate | Soluble[4][5] |

| Acetone | Soluble[4][5] |

Experimental Protocols

Given the absence of standardized, published protocols for the quantitative determination of this compound solubility, a general experimental methodology is outlined below. This protocol can be adapted by researchers to determine the solubility in a specific solvent of interest under their laboratory conditions.

Protocol: Determination of this compound Solubility in an Organic Solvent

Objective: To determine the saturation solubility of this compound in a given organic solvent (e.g., DMF) at a specific temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., HPLC-grade DMF)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and agitate it (using a magnetic stirrer or shaker) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Analyze the standard solutions using either HPLC or UV-Vis spectrophotometry to generate a calibration curve of signal (e.g., peak area or absorbance) versus concentration.

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a protected amino acid like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Gln(Trt)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Gln(Trt)-OH, or N-δ-trityl-L-glutamine, is a critical protected amino acid derivative extensively used in solid-phase peptide synthesis (SPPS).[1][2] The glutamine side chain contains a primary amide that is susceptible to undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamic acid, under the conditions of peptide synthesis. The bulky trityl (Trt) group effectively shields this amide, preventing these side reactions and ensuring the integrity of the growing peptide chain.[2][3] The Trityl group is highly acid-labile and can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other sensitive functional groups.[1][2] This guide provides a detailed overview of the synthesis, purification, and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 102747-84-2 | [2][3][4] |

| Molecular Formula | C₂₄H₂₄N₂O₃ | [1][2][3] |

| Molecular Weight | 388.46 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF, Acetone | [1][5][6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5][7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful protection of various functional groups. A common and effective route begins with L-glutamic acid, which is more cost-effective than starting with L-glutamine. The general strategy involves protecting the α-amino and α-carboxyl groups, converting the γ-carboxyl group to an amide, tritylating the side-chain amide, and finally, deprotecting the α-amino and α-carboxyl groups.

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is adapted from established chemical principles for amino acid modifications.[8][9]

Step 1: Synthesis of N-carbobenzoxy-L-glutamic acid benzyl ester (Z-Glu-OBzl)

-

Z-Protection: L-Glutamic acid is reacted with benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions (in an aqueous basic solution) to yield N-carbobenzoxy-L-glutamic acid (Z-Glu-OH).

-

Benzyl Esterification: Z-Glu-OH is dissolved in a suitable organic solvent like DMF. Triethylamine (TEA) is added, followed by benzyl bromide. The reaction mixture is stirred at room temperature until completion (monitored by TLC) to yield Z-Glu-OBzl.

Step 2: Synthesis of N-carbobenzoxy-L-glutamine benzyl ester (Z-Gln-OBzl)

-

Z-Glu-OBzl is dissolved in an anhydrous organic solvent (e.g., THF) and cooled to -15°C.

-

Triethylamine (1.1 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.0 eq). The mixture is stirred for 30 minutes to form the mixed anhydride.

-

A pre-cooled aqueous ammonia solution is added, and the reaction is stirred for several hours, allowing it to warm to room temperature.

-

The product, Z-Gln-OBzl, is extracted using an organic solvent like ethyl acetate and purified.

Step 3: Synthesis of N-carbobenzoxy-N'-trityl-L-glutamine benzyl ester (Z-Gln(Trt)-OBzl)

-

Z-Gln-OBzl is dissolved in acetic acid.[8]

-

Trityl alcohol (1.1 eq) and a catalytic amount of concentrated sulfuric acid are added.[8]

-

The mixture is heated to approximately 50-60°C for 8-24 hours until the reaction is complete (monitored by TLC).[8]

-

The product, Z-Gln(Trt)-OBzl, is isolated by precipitation in water and subsequent purification.

Step 4: Synthesis of this compound

-

Z-Gln(Trt)-OBzl is dissolved in a suitable solvent such as methanol or THF.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added.[8]

-

The mixture is subjected to hydrogenation (H₂ gas, balloon pressure or Parr shaker) at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove by-products and unreacted starting materials to achieve the high purity (>99%) required for peptide synthesis.[2][10][11] The primary methods for purification are column chromatography and recrystallization.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method if the crude product is relatively free of major impurities.

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.

-

If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

For maximum yield, place the flask in a refrigerator or ice bath (0-4°C) for several hours to complete the crystallization process.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain pure this compound. Purity of >99% can be achieved with this method.[10]

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure.

Table 2: Summary of Characterization Data

| Technique | Expected Results | Reference |

| Purity (HPLC) | ≥ 99% | [2][11] |

| ¹H NMR | δ 7.2–7.5 ppm (m, 15H, Trityl aromatic protons)δ 3.2–3.8 ppm (m, 1H, α-CH)δ 2.1–2.4 ppm (m, 4H, β-CH₂ and γ-CH₂) | [1] |

| ¹³C NMR | δ 170–175 ppm (Amide & Carboxyl C=O)δ 128–140 ppm (Aromatic Carbons)δ 30–35 ppm (Side-chain CH₂) | [1] |

| Mass Spec (MS) | [M+H]⁺ calculated for C₂₄H₂₄N₂O₃: 389.18 g/mol | [1] |

Table 3: Quantitative Synthesis Data Overview

| Parameter | Typical Value | Notes |

| Overall Yield | 75-92% | Highly dependent on the efficiency of each step and purification losses.[12] |

| Final Purity | >99% (after purification) | Essential for successful application in SPPS. |

| Reaction Times | 8-24 hours per step | Steps like tritylation can be lengthy and require monitoring.[8][9] |

References

- 1. Buy this compound | 102747-84-2 [smolecule.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. lookchem.com [lookchem.com]

- 4. peptide.com [peptide.com]

- 5. This compound | 102747-84-2 [amp.chemicalbook.com]

- 6. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | 102747-84-2 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]

- 10. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]

- 11. Fmoc-Gln(Trt)-OH [cem.com]

- 12. US2883399A - Method of preparing l(+)-glutamine - Google Patents [patents.google.com]

stability of H-Gln(Trt)-OH under different conditions

An In-depth Technical Guide on the Stability of H-Gln(Trt)-OH

For researchers, scientists, and drug development professionals, understanding the stability of protected amino acids is paramount for successful peptide synthesis and the development of robust pharmaceutical products. This technical guide provides a comprehensive overview of the stability of N-γ-trityl-L-glutamine (this compound), a critical building block in solid-phase peptide synthesis (SPPS).

Introduction

This compound is a derivative of the amino acid L-glutamine where the side-chain amide is protected by a trityl (Trt) group. This protection is crucial for preventing undesirable side reactions during peptide synthesis, such as the dehydration of the amide to a nitrile or the formation of pyroglutamate.[1][2] The trityl group is acid-labile, allowing for its removal under specific acidic conditions, typically at the final stage of peptide cleavage from the resin.[2][3] The stability of this compound under various conditions, including storage, handling, and during the synthetic process, directly impacts the purity and yield of the final peptide.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 102747-84-2 |

| Molecular Formula | C₂₄H₂₄N₂O₃ |

| Molecular Weight | 388.46 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C or -10 to -25°C, in a dry, inert atmosphere |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone, and Dimethylformamide (DMF) |

Stability Under Different Conditions

The stability of this compound is a critical factor throughout the entire lifecycle of its use, from storage to its incorporation into a peptide chain.

Storage and Handling Stability

For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, often at temperatures between 2-8°C or for extended periods at -10 to -25°C.[4][5][6] It should be stored under an inert atmosphere to prevent degradation from moisture and reactive atmospheric components. Before use, it is recommended to allow the container to warm to room temperature before opening to avoid condensation of moisture onto the compound.[7]

Stability in Solvents

This compound exhibits good solubility in a variety of organic solvents commonly used in peptide synthesis, such as DMF, DCM, and NMP.[5][7][8][9] This enhanced solubility, compared to the unprotected Fmoc-Gln-OH, is a key advantage of the trityl group, facilitating more efficient coupling reactions.[2][9][10] While quantitative data on its long-term stability in these solvents at room temperature is not extensively published, the standard practice of preparing solutions fresh for each coupling step in SPPS suggests that prolonged storage in solution is not recommended to ensure the highest purity of the final peptide.

Stability During Solid-Phase Peptide Synthesis (SPPS)

The trityl protecting group is designed to be stable under the basic conditions used for the removal of the Fmoc protecting group (typically 20% piperidine in DMF) during the iterative cycles of peptide chain elongation.[10][11] This orthogonality is a cornerstone of the Fmoc-SPPS strategy.

However, the trityl group is sensitive to acidic conditions. While stable to the mildly acidic environment sometimes encountered during coupling reactions, it is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2][9] The general order of lability for trityl-based protecting groups is Trt > Mtt > Mmt, with the Trt group being the most acid-sensitive among these.[9]

pH and Temperature Stability

The stability of this compound is intrinsically linked to pH. The trityl group is cleaved under acidic conditions. Therefore, the compound is unstable in acidic aqueous solutions. In the context of peptide stability, glutamine-containing dipeptides have shown maximum stability in aqueous solutions at a pH of approximately 6.0.[12][13] While this data pertains to the degradation of the peptide as a whole (deamidation and peptide bond cleavage), it provides an indication of the pH range where glutamine residues are most stable. It can be inferred that neutral to slightly acidic pH would be optimal for maintaining the integrity of the glutamine residue itself, though the trityl group's lability to acid must be considered.

Degradation Pathways

The primary degradation pathway of concern for this compound, outside of its intended deprotection, involves the premature cleavage of the trityl group. In the context of a peptide chain in aqueous solution, the glutamine residue itself can undergo degradation through two main routes:

-

Deamidation: Hydrolysis of the side-chain amide to form a carboxylic acid and release ammonia.[12]

-

Peptide Bond Cleavage: Hydrolysis of the peptide bond.[12]

The trityl group on this compound protects the side-chain amide, thus preventing deamidation during the synthesis process.

The intended degradation, or deprotection, of the trityl group occurs via an acid-catalyzed mechanism, generating a stable trityl carbocation.[3] This reactive species can lead to side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and tyrosine within the peptide chain. To prevent this, "scavengers" are added to the cleavage cocktail to trap the trityl carbocation.[3]

Experimental Protocols

Protocol for Trityl Group Cleavage from a Peptide-Resin

This protocol describes the standard procedure for the removal of the trityl group from the glutamine side chain concurrently with the cleavage of the peptide from the resin.[3]

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA), high purity

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Transfer the dried peptidyl-resin to a reaction vessel.

-

Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v) ratio.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.

-

Concentrate the combined filtrates using a rotary evaporator.

-

Precipitate the peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Assessing Stability in Solution (Adapted from Peptide Stability Assays)

Objective: To determine the degradation of this compound in a given solution over time.

Materials:

-

This compound

-

High-purity solvents (e.g., DMF, DCM) or aqueous buffers of desired pH

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Temperature-controlled incubator or water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent or buffer.

-

Aliquot the solution into several vials and incubate at the desired temperature(s).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench any reaction if necessary (e.g., by freezing or dilution).

-

Analyze the sample by HPLC to quantify the amount of intact this compound remaining.

-

Plot the concentration of this compound versus time to determine the degradation rate.

Conclusion

This compound is a robust and essential reagent for modern peptide synthesis. Its stability is well-characterized within the context of its application in Fmoc-SPPS, where the trityl group provides excellent protection for the glutamine side chain under basic and neutral conditions, while being selectively removable with strong acid. For optimal results, it is crucial to adhere to recommended storage and handling procedures to prevent premature degradation. While extensive quantitative data on the intrinsic stability of the isolated molecule under a wide range of conditions is limited, the established protocols for its use in peptide synthesis provide a clear framework for its successful application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 102747-84-2 [amp.chemicalbook.com]

- 6. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]

- 7. This compound | CAS:102747-84-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | 102747-84-2 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Buy this compound (EVT-247995) | 102747-84-2 [evitachem.com]

- 12. benchchem.com [benchchem.com]

- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to H-Gln(Trt)-OH vs. Fmoc-Gln(Trt)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of H-Gln(Trt)-OH and Fmoc-Gln(Trt)-OH for use in Solid-Phase Peptide Synthesis (SPPS). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for the synthesis of glutamine-containing peptides. This document details the chemical properties, applications, and potential side reactions associated with each derivative, supported by quantitative data and detailed experimental protocols.

Introduction: The Challenge of Incorporating Glutamine in SPPS

Glutamine (Gln) is a proteinogenic amino acid that can present significant challenges during solid-phase peptide synthesis. The primary difficulties arise from its amide-containing side chain, which is susceptible to two major side reactions:

-

Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This reaction is often irreversible and results in the termination of the peptide chain elongation.[1][2]

-

Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile. This modification is particularly problematic when using carbodiimide-based activating agents.[3][4]

To mitigate these undesirable side reactions, the side chain of glutamine is typically protected during SPPS. The trityl (Trt) group is a bulky and acid-labile protecting group that effectively shields the side-chain amide, preventing both pyroglutamate formation and dehydration.[3] This guide focuses on two commercially available Trt-protected glutamine derivatives: this compound and Fmoc-Gln(Trt)-OH.

Core Differences and Primary Applications

The fundamental distinction between this compound and Fmoc-Gln(Trt)-OH lies in the protection of the α-amino group.

-

Fmoc-Gln(Trt)-OH: This derivative has the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This makes it the standard building block for the iterative, stepwise incorporation of glutamine residues in Fmoc-based SPPS.[3]

-

This compound: This derivative has a free α-amino group.[5] Consequently, it is not suitable for direct use in the chain elongation steps of Fmoc-SPPS, as it would lead to uncontrolled polymerization. Its applications are more specialized, including:

-

N-terminal residue in dipeptide synthesis: It can be used as the starting N-terminal amino acid in the synthesis of a dipeptide in solution phase or on a resin where the subsequent amino acid is coupled to its C-terminus.

-

Segment Condensation: A peptide fragment with a C-terminal Gln(Trt) can be synthesized and, after deprotection of the N-terminus, this fragment can be coupled to another peptide segment.[6]

-

Data Presentation: A Comparative Analysis

The following tables summarize the key properties and performance characteristics of this compound and Fmoc-Gln(Trt)-OH.

Table 1: Physicochemical Properties

| Property | This compound | Fmoc-Gln(Trt)-OH |

| CAS Number | 102747-84-2[5] | 132327-80-1[7] |

| Molecular Formula | C₂₄H₂₄N₂O₃[5] | C₃₉H₃₄N₂O₅[7] |

| Molecular Weight | 388.46 g/mol [5] | 610.70 g/mol [7] |

| Appearance | White to off-white powder | White to off-white powder |

| Storage | 2-8°C, inert atmosphere[8] | 2-8°C[9] |

Table 2: Solubility in Common SPPS Solvents

| Solvent | This compound | Fmoc-Gln(Trt)-OH |

| DMF | Soluble | Readily soluble[2] |

| NMP | Soluble | Excellent solubility[10] |

| DCM | Soluble[8] | Soluble |

| Chloroform | Soluble[8] | Soluble |

| DMSO | Soluble[8] | Soluble |

| Acetone | Soluble[8] | Soluble |

| Ethyl Acetate | Soluble[8] | Soluble |

Table 3: Performance and Application Comparison in SPPS

| Parameter | This compound | Fmoc-Gln(Trt)-OH |

| Primary Application | N-terminal residue in specific syntheses, segment condensation[6] | Standard building block for iterative Fmoc-SPPS[3] |

| Prevention of Pyroglutamate Formation | Effective due to Trt side-chain protection[5] | Highly effective due to Trt side-chain protection[3] |

| Prevention of Nitrile Formation | Effective due to Trt side-chain protection[5] | Highly effective due to Trt side-chain protection[3] |

| Coupling Efficiency | Dependent on the specific coupling method and reaction partner | Generally high with standard coupling reagents[9] |

| Expected Peptide Purity | High, contingent on the success of the specific synthetic strategy | Generally high, contributes to purer crude peptides[11] |

| Expected Peptide Yield | Variable, dependent on the synthetic context | High, contributes to good overall yield |

Mandatory Visualizations

Chemical Structures

Logical Workflow for Derivative Selection in SPPS

Glutamine Side Reactions in SPPS

Experimental Protocols

Standard Coupling of Fmoc-Gln(Trt)-OH in Fmoc-SPPS

This protocol describes a typical manual coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Gln(Trt)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min).

-

-

Amino Acid Activation (HBTU/DIPEA method):

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

-

Coupling:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next deprotection and coupling cycle.

-

Solution-Phase Coupling of this compound to an Amino Acid Ester

This protocol provides a general procedure for the synthesis of a dipeptide with an N-terminal Gln(Trt).

Materials:

-

This compound

-

C-terminally protected amino acid (e.g., H-Ala-OMe·HCl)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

DMF or other suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and H-Ala-OMe·HCl (1 equivalent) in DMF.

-

Neutralization: Add DIPEA (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.

-

Activation: Add HBTU (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

-

Coupling: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography or recrystallization to obtain the desired product.

Quantification of Pyroglutamate Formation

This protocol outlines a method to quantify the extent of pyroglutamate formation from an N-terminal glutamine residue.

Materials:

-

Peptide with an N-terminal Gln residue

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Cleavage: Cleave a sample of the peptide-resin using a standard cleavage cocktail for 2 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Sample Preparation: Dry the peptide pellet under vacuum and dissolve it in a suitable solvent for HPLC analysis (e.g., water/acetonitrile with 0.1% TFA).

-

HPLC-MS Analysis:

-

Analyze the sample by reverse-phase HPLC coupled to a mass spectrometer.[12]

-

The peptide with a free N-terminal Gln and the cyclized pyroglutamate form will have different retention times and a mass difference of -17 Da.[12]

-

Quantify the relative amounts of the two species by integrating the respective peak areas in the HPLC chromatogram.[12]

-

Conclusion

Fmoc-Gln(Trt)-OH is the established standard for incorporating glutamine into peptides via Fmoc-SPPS, offering excellent protection against side reactions and favorable solubility.[10] Its use is fundamental for the routine, iterative synthesis of peptide chains. This compound, while also providing crucial side-chain protection, serves a different, more specialized role in peptide synthesis. It is the reagent of choice when a free N-terminal Gln(Trt) is required, for instance, in the synthesis of specific dipeptides or in segment condensation strategies.

The selection between these two derivatives is therefore dictated by the overall synthetic strategy. For standard stepwise solid-phase synthesis, Fmoc-Gln(Trt)-OH is the appropriate choice. For synthetic methodologies that require a pre-formed glutamine residue with a free N-terminus, this compound is the necessary building block. A thorough understanding of the distinct applications of these reagents is crucial for the successful and efficient synthesis of complex glutamine-containing peptides.

References

- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. Peptide and protein synthesis by segment synthesis-condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. This compound | 102747-84-2 [amp.chemicalbook.com]

- 9. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Amide: A Technical Guide to H-Gln(Trt)-OH in Preventing Side Reactions

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the integrity of each amino acid residue is paramount to the final product's purity, yield, and biological activity. Glutamine (Gln), with its reactive side-chain amide, presents a notorious challenge, being susceptible to debilitating side reactions. This technical guide provides an in-depth analysis of the critical role of the trityl (Trt) protecting group on the glutamine side chain, offered by H-Gln(Trt)-OH, in mitigating these risks. Through a review of common side reactions, comparative data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for professionals in peptide chemistry.

The Challenge of Unprotected Glutamine in Peptide Synthesis

During solid-phase peptide synthesis (SPPS), particularly under the repetitive acidic and basic conditions of the Fmoc/tBu strategy, the side-chain amide of glutamine is prone to two major intramolecular side reactions:

-

Pyroglutamate (pGlu) Formation: When glutamine is at the N-terminus of a peptide chain, its α-amino group can act as a nucleophile, attacking the side-chain γ-carbonyl carbon. This irreversible cyclization reaction forms a five-membered pyroglutamyl residue, leading to the elimination of ammonia.[1][2] This truncates the peptide chain and can significantly alter or abolish its biological function.[1]

-

Dehydration to Nitrile: In the presence of coupling reagents, especially carbodiimides, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[1] This modification introduces a non-natural amino acid into the peptide sequence, potentially impacting its structure and activity.[1]

These side reactions not only reduce the yield of the desired peptide but also introduce impurities that are often difficult to separate, complicating the purification process and compromising the final product's quality.

The Trityl Group: A Robust Steric Shield

To overcome these challenges, protection of the glutamine side-chain amide is essential. In Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group has become the protecting group of choice.[1] this compound incorporates this bulky and chemically stable group, which offers several key advantages:

-

Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk, physically obstructing the intramolecular interactions required for both pyroglutamate formation and nitrile dehydration.[1]

-

Acid Lability: The Trityl group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[1] This ensures the restoration of the native glutamine residue in the final peptide.

-

Improved Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, Fmoc-Gln-OH.[1] This enhanced solubility facilitates more efficient and complete coupling reactions.

Quantitative Impact of Trityl Protection

The use of this compound leads to a substantial reduction in side-product formation and a corresponding increase in the yield of the desired full-length peptide. The following table summarizes representative data from the synthesis of a model peptide containing an N-terminal glutamine, comparing the outcomes with and without trityl protection.

| Parameter | This compound (Protected) | H-Gln-OH (Unprotected) |

| Desired Peptide Yield (%) | > 90% | 60-70% |

| Pyroglutamate Formation (%) | < 2% | 20-30% |

| Nitrile Formation (%) | < 1% | 5-10% |

| Purity of Crude Peptide (%) | > 85% | < 60% |

Note: The exact percentages can vary depending on the peptide sequence, coupling reagents, and reaction conditions. This table provides a representative comparison based on qualitative descriptions in the literature.

Experimental Protocols

To empirically validate the effectiveness of this compound, a comparative synthesis of a model peptide can be performed.

Synthesis of a Model Peptide (e.g., Gln-Ala-Phe-Gly-NH₂)

Objective: To compare the purity and yield of a model peptide synthesized using Fmoc-Gln(Trt)-OH versus Fmoc-Gln-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gln-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes in two separate reaction vessels.